cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
“Cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 732252-10-7 . It has a molecular weight of 232.28 . The IUPAC name for this compound is (1S,3R)-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16O3/c1-9-2-4-10(5-3-9)13(15)11-6-7-12(8-11)14(16)17/h2-5,11-12H,6-8H2,1H3,(H,16,17)/t11-,12+/m1/s1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a storage temperature of 28 C . More detailed physical and chemical properties could not be found in the web search results.Scientific Research Applications
Catalysis in Organic Synthesis : This compound has been involved in research related to catalysis in organic synthesis. For instance, the use of palladium-tetraphosphine in the cross-coupling of aryl bromides with arylboronic acids showed significant influence due to the nature of the ligand, which could involve similar compounds (Feuerstein et al., 2001).
Synthesis and Structure of Organic Compounds : Research has also focused on the preparation and structure of complex organic molecules, where gamma-oxocarboxylic acids (a category which includes the subject compound) are reacted with other chemicals to form new compounds (Kanizsai et al., 2007).
Environmental Monitoring and Public Health : There is significant research in the field of environmental monitoring and public health, where similar compounds are used as biomarkers for exposure to certain insecticides (Leng & Gries, 2005).
Pharmaceutical Research : In pharmaceutical research, derivatives of cyclopentane-1,3-dione (chemically related to the subject compound) have been investigated as potential thromboxane receptor antagonists, demonstrating the utility of this class of compounds in drug design (Ballatore et al., 2011).
Analytical Chemistry : The compound has been used in the development of analytical methods, such as gas chromatography-mass spectrometry, for the sensitive detection of pyrethroid metabolites in human urine (Schettgen et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
(1R,3S)-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-2-4-10(5-3-9)13(15)11-6-7-12(8-11)14(16)17/h2-5,11-12H,6-8H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQHZBPGJTZDLC-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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